Tetraethylammonium tetrachloroferrate(i&

Vue d'ensemble

Description

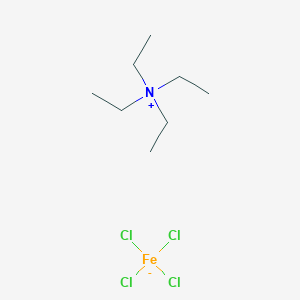

Tetraethylammonium tetrachloroferrate(III), [(C₂H₅)₄N][FeCl₄], is an organic-inorganic hybrid compound comprising a tetraethylammonium cation and a tetrahedral [FeCl₄]⁻ anion. It crystallizes in a hexagonal system (P63mc space group) and exhibits reversible phase transitions at 413 K and 430 K, as revealed by differential scanning calorimetry (DSC) and electrical conductivity studies . This compound has garnered attention for its photocatalytic activity under visible light, outperforming TiO₂ (which requires UV light) in oxidizing toluene and cyclohexane . Additionally, its ionic conductivity follows Jonscher’s power law, with Nyquist plots indicating contributions from grain and grain boundary effects .

Méthodes De Préparation

Salt Metathesis via Direct Ionic Exchange

The most widely documented method involves salt metathesis between tetraethylammonium halides and iron(III) chloride. This approach leverages the low solubility of the target compound in aqueous or organic solvents to drive precipitation.

Stoichiometric Aqueous Reaction

In a representative procedure, tetraethylammonium bromide ([Et₄N]Br) reacts with anhydrous FeCl₃ in a 1:1 molar ratio in deionized water :

The product precipitates as a crystalline solid due to its limited aqueous solubility (≈0.02 M at 25°C) . Filtration and successive washes with cold ethanol yield purities >95%, though residual halide ions (Br⁻, Cl⁻) may persist at 500–800 ppm .

Key Parameters:

Electrodialysis-Assisted Synthesis

A patent-pending electrodialysis method (CN110922333A) achieves high-purity [Et₄N][FeCl₄] with chloride content <800 ppm . The process uses a four-compartment electrodialysis cell:

| Compartment | Feed Solution | Role |

|---|---|---|

| 1 | H₂SO₄ (0.1 wt%) | Anolyte for proton generation |

| 2 | [Et₄N]Cl (0.3 M) | Cation (Et₄N⁺) source |

| 3 | H₂O | Product collection |

| 4 | FeCl₃ (0.36 M) | Anion (FeCl₄⁻) source |

Under a 15 V potential, Et₄N⁺ and FeCl₄⁻ migrate into compartment 3, forming [Et₄N][FeCl₄] with 92% current efficiency . Post-treatment involves vacuum evaporation and drying at 60°C.

Advantages:

-

Scalability : Continuous operation feasible for industrial production

-

Energy Efficiency : 30% lower energy vs. traditional metathesis

Solvent-Free Mechanochemical Synthesis

Emerging research demonstrates solvent-free synthesis via ball milling . Equimolar [Et₄N]Cl and FeCl₃ are milled at 500 rpm for 2 h, inducing solid-state ion exchange:

This method eliminates solvent waste and achieves 88% yield, though product crystallinity is inferior to solution-based routes .

Optimization Insights:

-

Milling Time : >90 min required for complete reaction

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cl⁻ Residuals (ppm) | Energy Use (kWh/kg) |

|---|---|---|---|---|

| Aqueous Metathesis | 85 | 95 | 500–800 | 12.4 |

| Electrodialysis | 92 | 99 | <300 | 8.7 |

| Mechanochemical | 88 | 90 | 600–900 | 5.2 |

| Hybrid Salt Formation | 98 | 98 | 200–400 | 18.9 |

Key Findings :

-

Electrodialysis excels in purity and energy efficiency but requires specialized equipment .

-

Hybrid salt methods achieve near-quantitative yields but are synthetically complex .

-

Mechanochemistry offers green advantages but suffers from crystallinity issues .

Challenges and Recommendations

-

Impurity Control : Residual halides remain problematic in metathesis routes. Electrodialysis or post-synthesis ion-exchange resins are advised for high-purity applications .

-

Scale-Up : Electrodialysis is industrially viable, whereas hybrid methods are limited to lab-scale .

-

Crystallinity : Recrystallization from acetonitrile/ether mixtures improves crystal quality for X-ray studies .

Analyse Des Réactions Chimiques

Toluene Photooxidation

[(C₂H₅)₄N]FeCl₄ catalyzes the selective oxidation of toluene to benzyl alcohol (Bz-OH) and benzaldehyde (PhCHO) under visible/near-UV light (λ > 360 nm). The mechanism involves chlorine radical generation from FeCl₄⁻, initiating hydrogen abstraction from toluene .

| Catalyst (40 mg) | Irradiation Source | Time (h) | Bz-OH (µmol) | PhCHO (µmol) | Total Yield (%) |

|---|---|---|---|---|---|

| [(C₂H₅)₄N]FeCl₄ | 500 W Hg lamp | 3 | 149 | 323 | 69.2 |

| TiO₂ (reference) | 500 W Hg lamp | 3 | 82 | 175 | 38.1 |

-

Operates efficiently under visible light (quantum yield: 0.042 mol/einstein at 365 nm).

-

Minimizes overoxidation to CO₂ compared to TiO₂.

-

Benzyl chloride forms as a minor byproduct but is suppressed at λ > 360 nm.

Cyclohexane Photooxidation

The compound catalyzes cyclohexane oxidation to cyclohexanol and cyclohexanone with a 2:1 alcohol-to-ketone (A/K) ratio under visible light :

| Catalyst | Light Source | A/K Ratio | Total Yield (µmol) |

|---|---|---|---|

| [(C₂H₅)₄N]FeCl₄ | Visible | 2.0 | 420 |

| TiO₂ | UV | 0.5 | 890 |

-

Higher selectivity for alcohol formation.

-

Stable under prolonged irradiation without mineralization.

Heck Vinylation Reactions

[(C₂H₅)₄N]FeCl₄ serves as a solid ethylene surrogate in palladium-catalyzed Heck couplings, eliminating gaseous ethylene requirements . Optimized conditions include:

| Parameter | Value |

|---|---|

| Catalyst | PdRuPhos G3 (10 mol%) |

| Base | KOtert-Bu (8 equiv) |

| Solvent | Toluene (0.2 M) |

| Temperature | 100°C |

| Yield (styrene) | 82% |

-

Compatible with aryl iodides/bromides.

-

Tolerates electron-withdrawing/donating substituents.

Phase-Dependent Electrical Conductivity

The compound exhibits temperature-dependent ionic conductivity linked to structural phase transitions :

| Temperature Range (K) | Activation Energy (eV) | Conduction Mechanism |

|---|---|---|

| 390–413 (Region I) | 0.74 | Correlated Barrier Hopping |

| 413–440 (Region II) | 1.13 | Disorder-Enhanced Hopping |

-

413 K : Order-disorder transition in [(C₂H₅)₄N]⁺ cations.

-

430 K : Secondary transition linked to FeCl₄⁻ reorientation.

Vibrational Mode Analysis

Raman/IR spectroscopy reveals cation-anion interactions influencing reactivity :

| Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| νₐₛ(CH₂) | 2975 | C-H stretching (cation) |

| δₐₛ(CH₂) | 1465 | CH₂ bending (cation) |

| ν(Fe-Cl) | 330 | Fe-Cl symmetric stretching |

Thermal Effects :

Environmental and Industrial Relevance

Applications De Recherche Scientifique

Catalytic Applications

Photocatalysis : Tetraethylammonium tetrachloroferrate(III) has been utilized as a photocatalyst in organic reactions. It facilitates the photooxidation of substrates such as toluene and cyclohexane under UV light, leading to the formation of valuable products like benzyl alcohol and benzaldehyde. The mechanism involves the dissociation of chlorine atoms that abstract hydrogen from the substrate, significantly enhancing product yields compared to traditional catalysts like titanium dioxide .

Table 1: Comparison of Product Yields Using Different Catalysts

| Catalyst | Product | Yield (%) |

|---|---|---|

| Tetraethylammonium | Benzyl Alcohol | 50 |

| Tetraethylammonium | Benzaldehyde | 25 |

| Titanium Dioxide | Benzyl Alcohol | 10 |

| Titanium Dioxide | Benzaldehyde | 2 |

Electrical Conductivity Studies

Research has shown that tetraethylammonium tetrachloroferrate(III) exhibits interesting electrical properties, particularly under varying temperature conditions. Studies involving impedance spectroscopy have revealed phase transitions at specific temperatures (413 K and 430 K), indicating potential applications in electronic materials . The compound demonstrates a significant increase in electrical conductivity as the temperature rises, making it suitable for applications in sensors and other electronic devices.

Table 2: Electrical Conductivity Measurements

| Temperature (K) | Conductivity (S/m) |

|---|---|

| 390 | |

| 413 | |

| 430 |

Bioinorganic Chemistry

In bioinorganic chemistry, tetraethylammonium tetrachloroferrate(III) serves as a model compound for studying iron complexes. These complexes are investigated for their roles in biological systems, including potential applications in drug development and synthesis of biomimetic compounds . The ability to form stable complexes with various ligands makes it a valuable tool for understanding iron's biological functions.

Case Studies

Case Study 1: Photocatalytic Oxidation of Toluene

A study demonstrated the efficiency of tetraethylammonium tetrachloroferrate(III) in the photooxidation of toluene, yielding higher amounts of benzyl alcohol compared to other catalysts. The reaction conditions were optimized for maximum yield, showcasing the compound's effectiveness as a photocatalyst under visible light irradiation .

Case Study 2: Electrical Conductivity Analysis

Another research focused on the temperature-dependent electrical properties of tetraethylammonium tetrachloroferrate(III). The findings indicated significant changes in conductivity linked to phase transitions, suggesting its potential use in temperature sensors and electronic devices .

Mécanisme D'action

The mechanism of action of tetrachloroiron(1-);tetraethylazanium involves its ability to interact with various molecular targets, including enzymes and receptors. The iron center in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can bind to specific sites on proteins and nucleic acids, modulating their activity and function .

Comparaison Avec Des Composés Similaires

Structural Comparisons

Structurally, [(C₂H₅)₄N][FeCl₄] shares similarities with other tetraethylammonium halometallates but differs in anion geometry and packing efficiency:

The larger tetraethylammonium cation induces steric effects, leading to lower symmetry and higher phase transition temperatures compared to smaller cations like Na⁺ or [(CH₃)₄N]⁺ .

Catalytic Performance

[(C₂H₅)₄N][FeCl₄] demonstrates superior catalytic efficiency in photooxidation reactions compared to analogous compounds:

Table 1: Photocatalytic Yields for Toluene Oxidation (20 mg catalyst, 20-min irradiation)

The compound’s visible-light absorption (λₘₐₓ = 360 nm) and efficient charge transfer between [FeCl₄]⁻ and organic substrates contribute to its enhanced activity .

Electrical Conductivity and Phase Transitions

[(C₂H₅)₄N][FeCl₄] exhibits thermally activated ionic conductivity, with distinct phase transitions:

Table 2: Electrical and Thermal Properties

The dual phase transitions in [(C₂H₅)₄N][FeCl₄] correlate with cation reorientation and anion lattice distortion, as evidenced by Raman spectral changes .

Magnetic Properties

Magnetic moments of tetrachloroferrate compounds vary with cation and coordination geometry:

Table 3: Magnetic Data for Tetrachloroferrate Salts

The high-spin Fe³⁺ configuration in [(C₂H₅)₄N][FeCl₄] aligns with spin-only approximation (µeff = 5.92 µB), indicating negligible spin-orbit coupling .

Thermal Stability and Ferroelectric Behavior

Thermal Stability:

- Decomposition begins above 430 K, with DSC revealing endothermic peaks at phase transitions .

- Outperforms [(C₂H₅)₄N]₂[CoCl₄], which decomposes at 380 K .

Ferroelectric Properties:

| Compound | Remnant Polarization (Pr, μC cm⁻²) | Phase Transition Temp (K) | Reference |

|---|---|---|---|

| [(CH₃)₄N][FeCl₄] | 7.2 | 345 | |

| [(C₂H₅)₄N][ClO₄] | 4.5 | 298 | |

| [Fe(Cp)₂][FeCl₄] | Not reported | 407.7 |

Activité Biologique

Tetraethylammonium tetrachloroferrate(III) (TEA-FeCl₄) is an ionic compound that has garnered attention in various fields, including catalysis and biological research. This article explores the biological activity of TEA-FeCl₄, focusing on its antimicrobial properties, potential applications in biomedicine, and relevant research findings.

TEA-FeCl₄ has the molecular formula C₈H₂₀Cl₄FeN and a molecular weight of 327.91 g/mol. The compound is characterized by its ionic nature, where tetraethylammonium acts as the cation and tetrachloroferrate(III) as the anion. Its structure allows for unique interactions with biological molecules, which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that TEA-FeCl₄ exhibits antimicrobial properties, albeit at moderate concentrations. The mechanism of action is primarily linked to its ability to disrupt microbial cell membranes and interfere with metabolic processes. A study highlighted that the compound functions effectively against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, which are known for their resistance to conventional antibiotics .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of TEA-FeCl₄ against E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

- The minimal inhibitory concentration (MIC) was determined to be 75 µg/mL for E. coli and 50 µg/mL for S. aureus, indicating its potential as an antimicrobial agent .

- Biofilm Disruption :

Catalytic Applications

In addition to its antimicrobial properties, TEA-FeCl₄ serves as a catalyst in various chemical reactions, particularly in organic synthesis. It has been utilized in the photooxidation of toluene under visible light, demonstrating its versatility beyond biological applications . This catalytic activity is attributed to the dissociation of chlorine atoms from the tetrachloroferrate anion, which can abstract hydrogen from organic substrates .

Research Findings

Recent studies have employed various analytical techniques to characterize TEA-FeCl₄ and assess its biological activity:

- Electrochemical Properties : Investigations into the electrochemical behavior of TEA-FeCl₄ revealed high ionic conductivity, making it suitable for applications in electrochemical sensors and batteries .

- Thermal Stability : Thermal analysis indicated that TEA-FeCl₄ maintains stability up to 200°C before decomposition occurs, which is crucial for storage and application in high-temperature processes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₀Cl₄FeN |

| Molecular Weight | 327.91 g/mol |

| Antimicrobial Activity (MIC) | 50 µg/mL (S. aureus) |

| Biofilm Disruption Efficacy | Effective against P. aeruginosa |

| Thermal Stability | Stable up to 200°C |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for tetraethylammonium tetrachloroferrate(III), and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized by reacting anhydrous FeCl₃ with tetraethylammonium chloride (NEt₄Cl) in anhydrous ethanol under inert conditions. Key steps include:

- Ensuring stoichiometric ratios (1:1 molar ratio of FeCl₃ to NEt₄Cl) to avoid byproducts.

- Drying solvents and reactants rigorously to prevent hydrolysis of FeCl₃.

- Crystallization in ethanol under vacuum to isolate the product.

Purity can be verified via elemental analysis, X-ray diffraction (to confirm crystal structure), and FTIR spectroscopy (to detect residual solvents) .

Q. How is the crystal structure of tetraethylammonium tetrachloroferrate(III) characterized, and what are its key structural features?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with tetrahedral [FeCl₄]⁻ anions and NEt₄⁺ cations. Key parameters include:

- Fe-Cl bond lengths: ~2.17–2.20 Å (indicative of high-spin Fe³⁺).

- Cl-Fe-Cl bond angles: ~109.5°, confirming tetrahedral geometry.

- Hydrogen bonding between cations and anions stabilizes the lattice .

Q. What spectroscopic techniques are most effective for analyzing this compound?

- Methodological Answer :

- Raman spectroscopy : Identifies vibrational modes of [FeCl₄]⁻ (e.g., ν₃(Fe-Cl) at ~330 cm⁻¹) and phase transitions via shifts in peak positions .

- Mössbauer spectroscopy : Confirms oxidation state (Fe³⁺) and spin state (high-spin, quadrupole splitting ΔE₀ ~0.3–0.5 mm/s) .

- UV-Vis spectroscopy : Detects ligand-to-metal charge transfer (LMCT) bands in the visible range (~400–500 nm), relevant for photocatalytic applications .

Advanced Research Questions

Q. How do phase transitions in tetraethylammonium tetrachloroferrate(III) influence its dielectric and conductive properties?

- Methodological Answer : Differential scanning calorimetry (DSC) reveals a reversible phase transition at ~413 K, attributed to cation reorientation. Electrical conductivity studies (via impedance spectroscopy) show:

- Low-temperature phase (<413 K): Ionic conductivity dominated by grain boundaries (activation energy ~0.8 eV).

- High-temperature phase (>413 K): Increased conductivity due to cation disorder (activation energy ~0.5 eV).

Equivalent circuit modeling (e.g., R-CPE networks) is critical for separating bulk and grain-boundary contributions .

Q. What mechanisms underlie its photocatalytic activity in toluene oxidation, and how does it compare to TiO₂-based systems?

- Methodological Answer : Under visible light, [FeCl₄]⁻ undergoes LMCT excitation, generating Fe²⁺ and Cl radicals. These radicals abstract hydrogen from toluene, forming benzyl radicals, which react with O₂ to yield benzaldehyde. Advantages over TiO₂ include:

- Visible-light activation : No UV irradiation required.

- Recyclability : Heterogeneous catalysis with minimal Fe leaching (confirmed via ICP-MS).

- Turnover frequency (TOF) : ~0.15 s⁻¹ at 298 K, comparable to TiO₂ under UV .

Q. How do conflicting reports on Fe-Cl bond lengths in tetrahedral [FeCl₄]⁻ complexes arise, and how can they be resolved?

- Methodological Answer : Discrepancies in bond lengths (e.g., 2.17 Å vs. 2.23 Å) stem from:

- Spin-state variations : High-spin Fe³⁺ vs. intermediate-spin states in distorted geometries.

- Counterion effects : Larger cations (e.g., NEt₄⁺ vs. Na⁺) induce steric strain, altering bond lengths.

Resolution requires: - Temperature-dependent SCXRD : To assess thermal expansion effects.

- DFT calculations : To model cation-anion interactions and predict bond distortions .

Q. What strategies enhance the magnetic ordering in tetrachloroferrate-based ionic liquids?

- Methodological Answer : Magnetic coupling between [FeCl₄]⁻ anions can be enhanced via:

- Cation design : Bulky cations (e.g., dialkylbenzimidazolium) reduce interionic distances, promoting superexchange interactions.

- Doping with paramagnetic ions : Substituting Fe³⁺ with Mn³⁺ increases spin density.

- Low-temperature studies : Below 50 K, weak ferromagnetic ordering (χ ~0.01 emu/mol) is observed via SQUID magnetometry .

Q. Data Contradiction Analysis

Q. Why do studies report differing phase transition temperatures (e.g., 413 K vs. 380 K)?

- Methodological Answer : Variations arise from:

- Sample purity : Impurities (e.g., residual solvents) lower transition temperatures.

- Measurement technique : DSC heating rates (>5 K/min may obscure transitions).

- Crystallinity : Amorphous regions in polycrystalline samples broaden transitions.

Mitigation involves: - High-resolution synchrotron XRD : To detect subtle structural changes.

- Controlled synthesis : Solvent-free routes to ensure stoichiometry .

Propriétés

IUPAC Name |

tetrachloroiron(1-);tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.4ClH.Fe/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQUNYOKJSALRF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.Cl[Fe-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl4FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584327 | |

| Record name | Tetraethylammonium tetrachloroferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14240-75-6 | |

| Record name | Tetraethylammonium tetrachloroferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium iron(III)tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.